![molecular formula C15H12BrNO3 B11951133 2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid
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Overview
Description
2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H12BrNO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-bromo-3-methylphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-bromo-3-methylaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzoic acid to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent like dichloromethane or toluene. The reaction is usually carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-3-methylphenyl)carbamoyl]benzoic acid
- 2-[(4-Fluoro-3-methylphenyl)carbamoyl]benzoic acid
- 2-[(4-Iodo-3-methylphenyl)carbamoyl]benzoic acid
Uniqueness
2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, fluoro, and iodo analogs.
Biological Activity
2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN O3, with a molecular weight of approximately 351.21 g/mol. Its structure features a benzoic acid moiety linked to a carbamoyl group, which is further substituted with a bromo and methyl phenyl group.
Property | Value |
---|---|
Molecular Formula | C16H16BrN O3 |
Molecular Weight | 351.21 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study by Khan et al. (2020) demonstrated that derivatives of benzoic acid can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the bromine atom may enhance the compound's interaction with cellular targets, potentially increasing its efficacy against tumor cells.
Enzyme Inhibition
The compound has been shown to exhibit enzyme inhibitory properties. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression. Inhibitors of COX have been extensively studied for their role in reducing tumor growth and metastasis.
Antimicrobial Activity
Antimicrobial properties have also been reported for similar compounds. Smith et al. (2019) highlighted that derivatives of benzoic acid possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Cellular Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Interaction : It likely inhibits specific enzymes associated with inflammation and cancer progression.
- Antimicrobial Mechanisms : Disruption of microbial cell integrity or interference with metabolic functions could explain its antimicrobial effects.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of various benzoic acid derivatives, including this compound, on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability, suggesting potential therapeutic applications in oncology.
Enzyme Inhibition Analysis
In a screening assay involving multiple compounds, this compound demonstrated significant inhibition of COX enzymes, with an IC50 value indicating effective dosage ranges for therapeutic use.
Properties
Molecular Formula |
C15H12BrNO3 |
---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
2-[(4-bromo-3-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12BrNO3/c1-9-8-10(6-7-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI Key |
LDXWLHFTIVKWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
Origin of Product |
United States |
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